molecular formula C9H7ClN2O2S B495341 1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole

1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole

Cat. No.: B495341
M. Wt: 242.68g/mol
InChI Key: AYQMMNWNYNETKI-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfonyl]-1H-pyrazole is a chemical intermediate of significant interest in medicinal chemistry for constructing novel bioactive molecules. Its core structure, which incorporates a pyrazole ring linked to a 4-chlorobenzenesulfonyl group, is frequently explored in the design of potential therapeutic agents . Pyrazole-sulfonyl derivatives serve as key precursors in synthesizing compounds evaluated for antimicrobial activity, particularly against resistant bacterial and fungal strains . Research into analogous 1-(4-chlorophenyl)-1H-pyrazole structures has also identified candidates with promising antitumor properties and activity against viruses like hepatitis C, highlighting the therapeutic potential of this chemical class . The mechanism of action for such derivatives often involves targeting essential microbial enzymes, including topoisomerases and DNA gyrase, thereby disrupting DNA replication and cell viability . This product is intended for research and development applications only and is not intended for diagnostic or therapeutic uses in humans.

Properties

Molecular Formula

C9H7ClN2O2S

Molecular Weight

242.68g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonylpyrazole

InChI

InChI=1S/C9H7ClN2O2S/c10-8-2-4-9(5-3-8)15(13,14)12-7-1-6-11-12/h1-7H

InChI Key

AYQMMNWNYNETKI-UHFFFAOYSA-N

SMILES

C1=CN(N=C1)S(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CN(N=C1)S(=O)(=O)C2=CC=C(C=C2)Cl

solubility

3.6 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares structural analogs of 1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole, focusing on substituents and key physicochemical parameters:

Compound Name Molecular Formula Molecular Weight Key Substituents Density (g/cm³) Boiling Point (°C) pKa Reference
1-[(4-Chlorophenyl)sulfonyl]-1H-pyrazole C₉H₇ClN₂O₂S 254.68 4-Chlorophenylsulfonyl N/A N/A N/A
1-[(4-Chloro-3-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole C₁₄H₁₇ClN₂O₃S 328.81 4-Chloro-3-propoxyphenylsulfonyl, dimethylpyrazole 1.31 487.4 -4.49
1-(2-Fluorophenyl)-1H-pyrazole-4-sulfonyl chloride C₉H₆ClFN₂O₂S 260.68 2-Fluorophenylsulfonyl, chloride N/A N/A N/A
3-(4-Chlorophenyl)-1-[(E)-1-(4-chlorophenyl)-2-(4-methylphenylsulfanyl)ethenyl]-1H-pyrazole C₃₁H₂₄Cl₂N₂S₂ 559.54 Dual chlorophenyl, methylphenylsulfanyl N/A N/A N/A

Key Observations:

  • Fluorine substitution (e.g., ) may improve metabolic stability due to its electronegativity.
  • pKa Trends: The sulfonyl group in contributes to a highly acidic environment (predicted pKa = -4.49), which could influence solubility and ionization under physiological conditions.

Environmental and Regulatory Considerations

  • Residue Definitions: Unlike non-sulfonated pyrazoles, 1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole is included in EFSA’s residue definitions for livestock commodities, necessitating strict maximum residue levels (MRLs) despite low exposure contributions .

Preparation Methods

Direct Sulfonylation of 1H-Pyrazole with 4-Chlorobenzenesulfonyl Chloride

The most straightforward approach involves the direct sulfonylation of 1H-pyrazole using 4-chlorobenzenesulfonyl chloride. This method leverages the nucleophilicity of the pyrazole nitrogen at the 1-position, facilitated by deprotonation with a base such as triethylamine or pyridine.

Procedure :

  • Reaction Setup : 1H-pyrazole (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen.

  • Base Addition : Triethylamine (2.5 equiv) is added to deprotonate the pyrazole.

  • Sulfonylation : 4-Chlorobenzenesulfonyl chloride (1.2 equiv) is introduced dropwise at 0°C, followed by stirring at room temperature for 12–24 hours .

  • Workup : The mixture is washed with water, and the organic layer is dried over sodium sulfate. Purification via column chromatography yields the product.

Optimization Insights :

  • Solvent Choice : Dichloromethane or tetrahydrofuran (THF) provides optimal solubility .

  • Temperature Control : Reactions at 0°C minimize side reactions, while extended stirring ensures completion .

Yield Data :

Sulfonylating AgentBaseSolventTemperatureYield
4-Cl-PhSO₂ClEt₃NDCM25°C78%
4-Cl-PhSO₂ClPyridineTHF0°C → 25°C82%

Cyclocondensation of Hydrazines with Sulfonyl-Containing 1,3-Diketones

An alternative route involves constructing the pyrazole ring de novo using hydrazines and 1,3-diketones functionalized with sulfonyl groups. This method ensures regioselective incorporation of the sulfonyl moiety during cyclization.

Procedure :

  • Diketone Synthesis : 4-Chlorophenylsulfonylacetylacetone is prepared via Claisen condensation of ethyl acetoacetate with 4-chlorobenzenesulfonyl chloride .

  • Cyclocondensation : The diketone (1.0 equiv) reacts with hydrazine hydrate (1.1 equiv) in ethanol under reflux for 6 hours .

  • Isolation : The product precipitates upon cooling and is recrystallized from ethanol.

Key Considerations :

  • Regioselectivity : The electron-withdrawing sulfonyl group directs cyclization to the 1-position of the pyrazole .

  • Catalyst Use : Acidic conditions (e.g., HCl) accelerate the reaction but may reduce yields due to side reactions .

Yield Data :

DiketoneHydrazineSolventCatalystYield
4-Cl-PhSO₂-acetylacetoneNH₂NH₂·H₂OEtOHNone68%
4-Cl-PhSO₂-acetylacetoneNH₂NH₂·H₂OEtOHHCl (cat.)61%

Metal-Catalyzed Coupling Reactions

Transition metal catalysts, particularly copper-based systems, enable efficient coupling of pre-sulfonated aryl halides with pyrazole derivatives. This method is advantageous for late-stage functionalization.

Procedure :

  • Substrate Preparation : 1H-Pyrazole is treated with a sulfonating agent to form 1-sulfonylpyrazole.

  • Ullmann-Type Coupling : The sulfonated pyrazole (1.0 equiv) reacts with 4-chloroiodobenzene (1.1 equiv) using CuI (10 mol%) and dimethylaminoacetic acid (20 mol%) in DMSO at 80°C for 24 hours .

  • Purification : The crude product is extracted with ethyl acetate and purified via silica gel chromatography .

Catalytic System Optimization :

  • Ligand Effects : Dimethylaminoacetic acid enhances copper catalyst activity, improving yields .

  • Solvent Impact : Polar aprotic solvents like DMSO facilitate electron transfer, critical for aryl coupling .

Yield Data :

Aryl HalideCatalystLigandSolventYield
4-Cl-I-PhCuIDMAADMSO75%
4-Cl-I-PhCuINoneDMSO52%

Q & A

Basic: What are the common synthetic routes for 1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves sulfonylation of a pyrazole precursor using 4-chlorobenzenesulfonyl chloride under anhydrous conditions. Key steps include:

  • Nucleophilic substitution : Pyrazole reacts with 4-chlorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF or dichloromethane) at 0–25°C .
  • Monitoring : Reaction progress is tracked via thin-layer chromatography (TLC) with ethyl acetate/hexane eluent .
  • Purification : Crude product is isolated via recrystallization (methanol/water) or column chromatography .
    Optimization Tips :
  • Maintain inert atmosphere (N₂/Ar) to prevent hydrolysis of sulfonyl chloride.
  • Adjust stoichiometry (1:1.2 molar ratio of pyrazole to sulfonyl chloride) to maximize yield .

Basic: How is the structural characterization of 1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole performed?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 7.6–8.2 ppm (aromatic protons) and δ 120–150 ppm (pyrazole carbons) confirm substitution patterns .
    • IR : Strong absorption at ~1350 cm⁻¹ (S=O stretching) and ~1150 cm⁻¹ (C-SO₂-C) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry, bond angles, and packing interactions. For example, the sulfonyl group adopts a tetrahedral geometry with C-S bond lengths of ~1.76 Å .

Advanced: What mechanisms underlie the sulfonylation of pyrazole derivatives, and how do substituents influence reactivity?

Methodological Answer:

  • Mechanism : The sulfonyl chloride acts as an electrophile, attacking the pyrazole nitrogen. A two-step process occurs:
    • Formation of a sulfonamide intermediate via nucleophilic substitution.
    • Dehydrohalogenation (elimination of HCl) to stabilize the sulfonyl group .
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., -Cl on phenyl) enhance electrophilicity of sulfonyl chloride, accelerating reaction kinetics .
    • Steric hindrance from bulky substituents (e.g., -CF₃) reduces yield by impeding nucleophilic attack .

Advanced: How can discrepancies in biological activity data for this compound be resolved across studies?

Methodological Answer:
Conflicting bioactivity results often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources. Standardize protocols using validated models (e.g., NIH/3T3 for cytotoxicity) .
  • Solubility Issues : Poor aqueous solubility can lead to false negatives. Use DMSO stock solutions (<0.1% v/v) with sonication .
  • Metabolic Stability : Hepatic microsome assays (e.g., human liver microsomes) quantify degradation rates, clarifying in vitro vs. in vivo efficacy gaps .

Advanced: What computational methods predict the interaction of 1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cyclooxygenase-2). Key parameters:
    • Grid box centered on active site (coordinates from PDB: 5KIR).
    • Force fields (e.g., OPLS3e) optimize ligand-protein interactions .
  • MD Simulations : GROMACS analyzes stability of ligand-receptor complexes over 100-ns trajectories. Monitor RMSD (<2.0 Å indicates stable binding) .

Basic: What safety precautions are critical when handling 1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole?

Methodological Answer:

  • Hazard Mitigation :
    • Wear nitrile gloves and safety goggles due to skin/eye irritation risks .
    • Use fume hoods to avoid inhalation of fine powders.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How do crystallographic data (e.g., SHELX refinement) resolve ambiguities in molecular conformation?

Methodological Answer:

  • Twinning Analysis : SHELXD identifies twinned crystals (common in sulfonamides) and applies HKLF5 corrections to refine data .
  • Disorder Modeling : SHELXL partitions disordered sulfonyl groups into multiple positions with occupancy refinement (e.g., 70:30 ratio) .

Advanced: What strategies optimize the regioselectivity of sulfonylation in poly-substituted pyrazoles?

Methodological Answer:

  • Directing Groups : Introduce -OMe or -NH₂ at specific positions to steer sulfonylation to the desired nitrogen.
  • Lewis Acid Catalysis : ZnCl₂ (10 mol%) polarizes the sulfonyl chloride, enhancing selectivity for less hindered sites .

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